molecular formula C11H8N2O2 B3329968 1-Acetyl-2-oxoindoline-6-carbonitrile CAS No. 651747-73-8

1-Acetyl-2-oxoindoline-6-carbonitrile

Cat. No.: B3329968
CAS No.: 651747-73-8
M. Wt: 200.19 g/mol
InChI Key: KQFIKPNLZFYYEN-UHFFFAOYSA-N
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Description

1-Acetyl-2-oxoindoline-6-carbonitrile is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs .

Preparation Methods

The synthesis of 1-Acetyl-2-oxoindoline-6-carbonitrile typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method includes the use of palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-Acetyl-2-oxoindoline-6-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium(II) acetate, methanesulfonic acid, and titanium(III) chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-2-oxoindoline-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-2-oxoindoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by activating procaspase-3 and other apoptotic pathways . The compound’s effects are mediated through its interaction with proteins involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

1-Acetyl-2-oxoindoline-6-carbonitrile can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-acetyl-2-oxo-3H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-7(14)13-10-4-8(6-12)2-3-9(10)5-11(13)15/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFIKPNLZFYYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=C1C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738767
Record name 1-Acetyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651747-73-8
Record name 1-Acetyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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